ZEN-3694
Description
Overview of Epigenetic Mechanisms and Gene Expression Control
Epigenetic modifications are inheritable changes in gene expression that occur without alterations to the underlying DNA sequence. These modifications, such as histone acetylation, methylation, and DNA methylation, influence chromatin structure and accessibility, thereby controlling gene transcription. Histone lysine (B10760008) acetylation, in particular, is a widespread post-translational modification that modulates cellular processes by altering protein conformation and interaction. Proteins containing bromodomains are crucial "readers" of these acetylated lysine residues, translating epigenetic marks into transcriptional outcomes. frontiersin.org
Functional Roles of BET Proteins (BRD2, BRD3, BRD4, BRDT) in Chromatin Dynamics and Transcription
The BET family of proteins comprises four mammalian members: BRD2, BRD3, BRD4, and the testis-specific BRDT. frontiersin.orgnih.govnih.govcancer.gov These proteins are characterized by two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. frontiersin.orgnih.gov As epigenetic readers, BET proteins bind to acetylated histones and transcription factors, thereby recruiting coactivators and transcription factors to target gene sites. nih.gov They are instrumental in activating RNA polymerase II machinery for transcriptional elongation, playing a pivotal role in regulating the transcription of growth-promoting genes. nih.govoncotarget.com
Under normal physiological conditions, BET proteins, including BRD2, BRD3, and BRD4, are ubiquitously expressed and essential for various cellular processes, including cell cycle progression, neurogenesis, and the differentiation and maturation of erythroids. frontiersin.orgnih.gov BRDT, on the other hand, is selectively expressed in the testis and ovaries. nih.gov In pathological states, particularly cancer, BET proteins can aberrantly regulate the transcription of several oncogenes, such as c-Myc and Bcl-2, contributing to tumorigenesis and progression. nih.govoncotarget.com For instance, BRD4 and BRD2 are key mediators of transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb), which is composed of cyclin-dependent kinase 9 (CDK9) and cyclin T. oncotarget.com
Rationale for BET Inhibition as a Therapeutic Strategy in Disease Biology
The critical involvement of BET proteins in the transcription of oncogenes and other genes vital for tumor cell growth and survival has established them as attractive therapeutic targets. nih.govpatsnap.comresearchgate.net By inhibiting BET proteins, particularly BRD4, the transcriptional programs essential for cancer cell proliferation and survival can be disrupted. patsnap.com This strategy aims to downregulate oncogenes and other genes that drive tumor growth, induce cell cycle arrest, and promote apoptosis in cancer cells. patsnap.comnih.gov
Moreover, BET inhibition has shown potential in overcoming mechanisms of resistance to existing therapies. For example, in metastatic castration-resistant prostate cancer (mCRPC), BET inhibitors can downregulate androgen receptor (AR) signaling, AR splice variants, and the glucocorticoid receptor (GR), all of which are implicated in resistance to androgen-signaling inhibitors (ASIs). nih.govaacrjournals.orgzenithepigenetics.com Similarly, in estrogen receptor-positive (ER+) breast cancer, BET inhibitors can reverse resistance to CDK4/6 inhibitors by downregulating genes like CDK6 and CCND1. patsnap.comnih.gov Beyond oncology, BET proteins also regulate pro-inflammatory cytokines and immune-related genes, suggesting their potential in treating inflammatory diseases. patsnap.comfrontiersin.org
Historical Context and Evolution of BET Inhibitors in Preclinical Research
The discovery of BET inhibitors dates back to the early 1990s when thienodiazepine compounds were identified in phenotypic drug screens, noting their potential as anti-inflammatory and anti-cancer agents. wikipedia.org A significant breakthrough occurred in 2010 with the publication of JQ1, a small molecule that potently inhibits BET proteins. wikipedia.orgdovepress.comresearchgate.net JQ1 demonstrated activity in NUT midline carcinoma by targeting the BRD4-NUT fusion protein and effectively displacing BRD4 from chromatin, leading to the downregulation of oncogenes like MYC. patsnap.comresearchgate.netnih.govwikipedia.org This discovery spurred intense research and development efforts in both academia and the pharmaceutical industry, leading to the synthesis of numerous other BET inhibitors, including OTX-015 (now molibresib) and I-BET762. patsnap.comdovepress.comnih.gov
The evolution of BET inhibitors has progressed from pan-BET inhibitors, which bind to all BET family members, to more selective agents. While early inhibitors like JQ1 and I-BET762 demonstrated broad activity, challenges such as dose-limiting toxicities due to widespread cellular effects prompted a focus on achieving selectivity, particularly between the BD1 and BD2 bromodomains. nih.govnih.gov This ongoing research aims to develop more potent and selective compounds with improved therapeutic windows.
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Appearance |
Solid powder |
Synonyms |
ZEN-3694; ZEN 3694; ZEN3694.; Unknown |
Origin of Product |
United States |
Molecular Mechanisms of Action of Zen 3694
Direct Binding Specificity to BET Bromodomains (BD1 and BD2)
ZEN-3694 is characterized as an orally bioavailable, second-generation, pan-BET bromodomain inhibitor. It demonstrates high binding specificity to the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and BRDT nih.govzenithepigenetics.comnih.govcancer.govaacrjournals.orgzenithepigenetics.com. Specifically, this compound selectively binds to both tandem bromodomains, BD1 and BD2, found within these BET proteins zenithepigenetics.comnih.govcancer.govaacrjournals.orgzenithepigenetics.comresearchgate.net. This binding is highly selective, exhibiting over 20-fold selectivity against non-BET bromodomains zenithepigenetics.com. The potency of this interaction is reflected in its low nanomolar (nM) IC50 values for inhibiting the interaction between acetylated histone peptide and BET proteins zenithepigenetics.comaacrjournals.org. Furthermore, this compound and its active metabolite, ZEN-3791, show approximately 10-fold and 100-fold selectivity, respectively, over other bromodomain-containing proteins such as CREB binding protein (CBP) and E1A binding protein p300 (P300) nih.gov.
Table 1: Binding Specificity and Potency of this compound
| Target | Selectivity | IC50 (nM) for Acetylated Histone-BET Interaction |
| BET Bromodomains (BD1 & BD2) | High | Low nM range zenithepigenetics.comaacrjournals.org |
| Non-BET Bromodomains | >20-fold selective over zenithepigenetics.com | N/A |
| CREB binding protein (CBP) | ~10-fold selective over nih.gov | N/A |
| E1A binding protein p300 (P300) | ~100-fold selective over nih.gov | N/A |
Inhibition of Acetylated Histone-BET Protein Interactions
BET proteins function as "epigenetic readers" within the cell, recognizing and binding to acetylated lysine (B10760008) residues on histones through their bromodomains nih.govcancer.govzenithepigenetics.commdpi.com. This interaction is crucial for recruiting transcriptional machinery and regulating gene expression nih.govcancer.gov. This compound's primary mechanism involves preventing this essential interaction between BET proteins and acetylated histones cancer.govmdpi.commedkoo.com. By occupying the acetylated lysine recognition motifs within the BET bromodomains, this compound effectively blocks the ability of BET proteins to bind to chromatin, thereby disrupting their role in gene transcription cancer.govmedkoo.com.
Disruption of Super-Enhancer Function and Oncogene Transcription
A key aspect of this compound's mechanism is its impact on super-enhancers (SEs). Super-enhancers are extensive clusters of regulatory DNA elements characterized by a high density of transcription factors, cofactors, and epigenetic modulatory proteins nih.govnih.govresearchgate.net. These regions are critical for driving the aberrant transcription of key oncogenes that promote tumorigenesis and progression in various cancers nih.govnih.govzenithepigenetics.comnih.govresearchgate.netzenithepigenetics.com.
BET proteins, particularly BRD4, are highly enriched at these super-enhancer regions nih.govresearchgate.net. This compound, by inhibiting BET proteins, leads to their displacement from these super-enhancers zenithepigenetics.comzenithepigenetics.com. This displacement results in a significant downregulation of the expression of oncogenes that are dependent on these super-enhancers nih.govzenithepigenetics.comaacrjournals.orgzenithepigenetics.com. Examples of oncogenes whose expression is downregulated by this compound include:
Androgen Receptor (AR) signaling and its splice variants (e.g., AR-V7) : Relevant in castration-resistant prostate cancer (CRPC) nih.govzenithepigenetics.comzenithepigenetics.com.
MYC : this compound inhibits MYC mRNA expression with an IC50 of 0.16 µM in MV4-11 acute myeloid leukemia (AML) cells zenithepigenetics.comaacrjournals.org.
Glucocorticoid Receptor (GR) : this compound inhibits GR expression, which can be upregulated in enzalutamide-resistant prostate cancer cells, thereby re-sensitizing them to treatment zenithepigenetics.comaacrjournals.org.
CDK6 and CCND1 : In estrogen receptor-positive (ER+) breast cancer cells resistant to CDK4/6 inhibitors, this compound treatment reverses the upregulation of CDK6 and CCND1 protein levels nih.govaacrjournals.org.
Table 2: Oncogenes and Pathways Affected by this compound
| Oncogene/Pathway | Effect of this compound | Relevant Cell Lines/Models | Key Findings |
| AR signaling | Downregulation | CRPC models | Inhibits AR-V7 splice variants, re-sensitizes to AR antagonists nih.govzenithepigenetics.comzenithepigenetics.com |
| MYC mRNA | Inhibition | MV4-11 AML cells | IC50 of 0.16 µM zenithepigenetics.comaacrjournals.org |
| GR expression | Inhibition | Enzalutamide-resistant prostate cancer cells | Reverses resistance conferred by GR upregulation zenithepigenetics.comaacrjournals.org |
| CDK6 | Downregulation | CDK4/6i resistant ER+ breast cancer cells | Reverses upregulation associated with resistance nih.govaacrjournals.org |
| CCND1 | Downregulation | CDK4/6i resistant ER+ breast cancer cells | Reverses upregulation associated with resistance nih.govaacrjournals.org |
| Cell Cycle Regulation | Downregulation | ER+ breast cancer cells | Significant downregulation of multiple pathways nih.govpatsnap.com |
| Cellular Growth/Proliferation | Downregulation | Various cancer cell lines | Inhibits proliferation, induces apoptosis nih.govaacrjournals.orgpatsnap.com |
| Apoptosis | Induction | ER+ breast cancer cells | Potently induces apoptosis nih.govaacrjournals.org |
Epigenetic Modulatory Effects on Chromatin Structure
The binding of BET proteins to acetylated histones plays a crucial role in shaping chromatin architecture. Histone acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that facilitates access for transcriptional machinery mdpi.comnih.govaacrjournals.org. By preventing the interaction between BET proteins and acetylated histones, this compound directly disrupts this process of chromatin remodeling cancer.govmedkoo.com.
This disruption leads to profound epigenetic modulatory effects. BET proteins act as scaffolds, recruiting transcription factors and chromatin organizers essential for both the initiation and elongation phases of gene transcription nih.gov. By inhibiting BET protein binding, this compound effectively alters the chromatin state, thereby impacting global gene transcription cancer.govmdpi.commedkoo.comaacrjournals.org. Research findings, including RNA sequencing (RNA-seq) data and pathway analyses, have demonstrated that this compound treatment leads to the significant downregulation of numerous pathways involved in fundamental cellular processes such as cell cycle regulation, cellular growth, proliferation, and apoptosis nih.govpatsnap.com. This broad epigenetic modulation underpins its therapeutic potential by reprogramming gene expression patterns critical for cancer cell survival and proliferation.
Cellular and Molecular Responses to Zen 3694: in Vitro Investigations
Modulation of Cell Proliferation and Viability
ZEN-3694 exhibits significant antiproliferative effects across a broad spectrum of cancer cell lines, demonstrating its potential as a therapeutic agent. Its ability to induce programmed cell death further underscores its impact on cancer cell viability.
In vitro studies have shown that this compound potently inhibits the proliferation of diverse cancer cell lines with submicromolar potency. This includes various prostate cancer cell lines, such as androgen receptor (AR)-positive, AR-negative, neuroendocrine, and enzalutamide-resistant models (e.g., VCaP, 22Rv1, and PC3). wikipedia.orgguidetopharmacology.orgmims.commims.com The compound has also demonstrated strong activity against prostate cancer cell lines that exhibit low sensitivity to other AR antagonists like enzalutamide (B1683756) and ARN-509, as well as the CYP17A1 inhibitor abiraterone. wikipedia.org
Beyond prostate cancer, this compound has shown broad efficacy against numerous solid tumor and hematological cell lines, including those derived from breast, lung, melanoma, acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL). wikipedia.orgmims.comwikipedia.orgunipa.it For instance, it inhibits the proliferation of MV4-11 AML cells with an IC50 of 0.2 µM. wikipedia.orgmims.comwikipedia.org In estrogen receptor-positive (ER+) breast cancer, this compound inhibits proliferation at low micromolar concentrations and exhibits similar antiproliferative effects in both wild-type and CDK4/6 inhibitor-resistant cell lines, such as WT-MCF-7 and PALBO-R-MCF-7. wikipedia.orgwikidata.orgmims.comwikidata.orgciteab.comcda-amc.ca
Table 1: Representative In Vitro Proliferation Inhibition by this compound
| Cell Line Type | Cell Line Example | IC50 (µM) / Potency | Reference |
| Acute Myeloid Leukemia | MV4-11 | 0.2 | wikipedia.orgmims.comwikipedia.org |
| Prostate Cancer (AR+) | VCaP | Submicromolar | wikipedia.orgguidetopharmacology.orgmims.com |
| Prostate Cancer (AR-null) | PC3 | Submicromolar | wikipedia.orgguidetopharmacology.orgmims.com |
| ER+ Breast Cancer | Multiple lines | Low micromolar | wikidata.orgmims.comcda-amc.ca |
| CDK4/6i-Resistant ER+ BC | PALBO-R-MCF-7 | Similar to WT | wikipedia.orgwikidata.orgwikidata.orgciteab.comcda-amc.ca |
This compound induces apoptosis, a form of programmed cell death, in various cancer cell models. This effect is observed in AR-negative neuroendocrine prostate cancer cells like H660, where the downregulation of survivin and subsequent caspase 3 cleavage are implicated in the apoptotic pathway. wikipedia.org
Furthermore, when this compound is combined with other therapeutic agents, it demonstrates synergistic induction of apoptosis. For example, its combination with the CDK4/6 inhibitor abemaciclib (B560072) leads to synergistic inhibition of proliferation and induction of apoptosis in both wild-type and CDK4/6 inhibitor-resistant ER+ breast cancer cell line variants. unipa.itwikidata.orgciteab.comcda-amc.ca Similarly, this compound synergizes with talazoparib (B560058) to induce apoptosis in CDK4/6 inhibitor-resistant cell lines. wikidata.org
Regulation of Target Gene and Protein Expression
The molecular mechanisms underlying this compound's effects involve the modulation of key oncogenic drivers and tumor suppressor genes.
This compound effectively downregulates the expression of several critical oncogenic drivers:
MYC: In MV4-11 AML cells, this compound inhibits MYC mRNA expression with an IC50 of 0.16 µM. wikipedia.orgmims.comwikipedia.org It also leads to the downregulation of MYC expression in various castration-resistant prostate cancer (CRPC) models. cenmed.com The compound blocks MYC gene expression, thereby preventing cellular growth in specific tumor types, including castrate-resistant prostate cancer. guidetomalariapharmacology.org
CDK6 and CCND1 (Cyclin D1): In breast cancer models, resistance to CDK4/6 inhibitors such as palbociclib (B1678290) and abemaciclib is often associated with the strong upregulation of CDK6 and CCND1 protein levels. This compound treatment has been shown to reverse this upregulation. unipa.itwikipedia.orgwikidata.orgciteab.comcda-amc.caciteab.com When administered alone or, to a greater extent, in combination with abemaciclib, this compound reverses developed resistance by downregulating major drivers involved in cell cycle regulation. wikidata.orgcda-amc.ca
Table 2: Impact of this compound on Oncogenic Driver Expression
| Oncogenic Driver | Cell Line / Model | Observed Effect | Reference |
| MYC | MV4-11 AML cells | Inhibition of mRNA expression (IC50 0.16 µM) | wikipedia.orgmims.comwikipedia.org |
| CRPC prostate cancer models | Downregulation of expression | cenmed.comguidetomalariapharmacology.org | |
| AR | 22Rv1, VCaP prostate cells | Inhibition of AR signaling | wikipedia.orgguidetopharmacology.orgmims.comcenmed.com |
| CRPC prostate cancer models | Downregulation of AR splice variants | wikipedia.orgcenmed.com | |
| CDK6 | CDK4/6i-resistant ER+ BC | Reversal of upregulation | unipa.itwikipedia.orgwikidata.orgciteab.comcda-amc.caciteab.com |
| CCND1 | CDK4/6i-resistant ER+ BC | Reversal of upregulation | unipa.itwikipedia.orgwikidata.orgciteab.comcda-amc.caciteab.com |
In addition to suppressing oncogenic drivers, this compound also influences the expression of tumor suppressor genes. In VCaP AR-positive prostate cancer cells, this compound, when combined synergistically with enzalutamide, resulted in the potent upregulation of the CDKN1C/KIP2 tumor suppressor gene. wikipedia.orgguidetopharmacology.orgmims.com This upregulation of CDKN1C/KIP2 suggests a mechanism by which this compound can contribute to cell cycle arrest and inhibition of proliferation.
The Glucocorticoid Receptor (GR) plays a role in mechanisms of resistance to AR antagonists in prostate cancer. In an in vitro LNCaP model of acquired resistance to enzalutamide, characterized by GR upregulation, this compound demonstrated a dose-dependent decrease in GR levels. wikipedia.orgguidetopharmacology.orgmims.comwikipedia.orgmims.comwikipedia.org Specifically, in enzalutamide-resistant LNCaP cells where GR was upregulated, this compound effectively reduced both GR mRNA and protein levels. wikipedia.org Notably, the sensitivity of these GR-induced resistant models to this compound remained unaltered, indicating that this compound could be a viable therapeutic strategy in patients who develop resistance to AR antagonists through GR induction. wikipedia.orgwikipedia.org this compound also leads to the downregulation of GR expression in multiple CRPC prostate cancer models. cenmed.com
Modulation of NF-κB-Dependent Genes
In in vitro investigations, this compound has been shown to modulate the expression of NF-κB-dependent genes. Specifically, in the PC3 AR-null prostate cancer cell line, this compound inhibited the expression of a subset of NF-κB-dependent genes. wikipedia.orgwikipedia.orgwikipedia.org These genes are reported to be involved in the progression of metastatic castration-resistant prostate cancer (mCRPC) bone metastasis. wikipedia.orgwikipedia.orgwikipedia.org
Interrogation of Cellular Signaling Pathways
This compound exerts its effects through the interrogation and modulation of several key cellular signaling pathways, as detailed in in vitro studies.
Androgen Receptor (AR) Signaling Pathway Interference
Table 1: Impact of this compound on AR Signaling and Related Genes In Vitro
| Cell Line / Model | Pathway/Gene Affected | This compound Effect | Related Compound(s) | Source |
| 22Rv1 cells | AR signaling (AR-V7) | Inhibited | - | wikipedia.orgwikipedia.orgwikipedia.org |
| VCaP cells | Proliferation | Inhibited (synergistic with enzalutamide) | Enzalutamide | wikipedia.orgwikipedia.orgcda-amc.cawikipedia.org |
| VCaP cells | CDKN1C/KIP2 | Potent upregulation | Enzalutamide | wikipedia.orgwikipedia.orgwikipedia.org |
| LNCaP (enzalutamide-resistant) | Glucocorticoid Receptor (GR) | Decreased (dose-dependent) | Enzalutamide | wikipedia.orgwikipedia.orgcda-amc.cawikipedia.org |
| Multiple CRPC models | AR-signaling, AR splice variants | Downregulation | - | mims.com |
Cell Cycle Regulation and Checkpoint Control
This compound plays a role in cell cycle regulation and checkpoint control. In VCaP AR-positive prostate cancer cells, this compound synergistically inhibited proliferation with enzalutamide, which was accompanied by a potent upregulation of the CDKN1C/KIP2 tumor suppressor gene. wikipedia.orgwikipedia.orgwikipedia.org In the context of ER-positive (ER+) breast cancer, this compound demonstrated potent inhibition of proliferation and induction of apoptosis in cell lines resistant to CDK4/6 inhibitors such as palbociclib and abemaciclib. citeab.comnih.govwikidata.org Mechanistic studies revealed that resistance to these CDK4/6 inhibitors was linked to the strong upregulation of CDK6 and CCND1 protein levels, an effect that was reversed by this compound treatment. citeab.comnih.govwikidata.org RNA sequencing data and subsequent pathway analysis further elucidated that the combination of this compound with CDK4/6 inhibitors led to a significant downregulation of multiple pathways involved in cell cycle regulation, cellular growth, proliferation, and apoptosis. nih.govwikidata.org
Table 2: this compound Effects on Cell Cycle Regulation In Vitro
| Cell Line / Model | Pathway/Gene Affected | This compound Effect | Related Compound(s) | Source |
| VCaP cells | Proliferation | Inhibited (synergistic with enzalutamide) | Enzalutamide | wikipedia.orgwikipedia.orgwikipedia.org |
| VCaP cells | CDKN1C/KIP2 | Potent upregulation | Enzalutamide | wikipedia.orgwikipedia.orgwikipedia.org |
| ER+ breast cancer (CDK4/6i resistant) | Proliferation, Apoptosis | Potently inhibited, Induced | Palbociclib, Abemaciclib | citeab.comnih.govwikidata.org |
| ER+ breast cancer (CDK4/6i resistant) | CDK6 protein levels | Reversed upregulation | Palbociclib, Abemaciclib | citeab.comnih.govwikidata.org |
| ER+ breast cancer (CDK4/6i resistant) | CCND1 protein levels | Reversed upregulation | Palbociclib, Abemaciclib | citeab.comnih.govwikidata.org |
| ER+ breast cancer (CDK4/6i resistant) | Cell cycle regulation, cellular growth, proliferation, apoptosis pathways | Significant downregulation (in combination) | CDK4/6 inhibitors | nih.govwikidata.org |
Rho Family GTPases and STAT3 Signaling
While specific detailed research findings on the direct modulation of Rho Family GTPases and STAT3 signaling solely by this compound are limited in the provided information, it has been noted that the combination of this compound with CDK4/6 inhibitors affects signaling by Rho family GTPases, STAT3, IL-6, and other pathways. flybase.orgcenmed.com This suggests an interplay within these pathways when this compound is used in combination therapies, but the precise individual contribution of this compound to the modulation of Rho GTPases and STAT3 requires further detailed elucidation.
Interferon Signaling Modulation
This compound has been shown to modulate interferon signaling and various immune-related factors in vitro. It modulates multiple checkpoint receptors, immune suppressive factors, and cytokines. citeab.comctdbase.orgwikidata.org this compound enhances IFN-γ secretion and T-cell killing function, demonstrating a synergistic effect with pembrolizumab (B1139204) in anti-PD1-resistant patient-derived tumor-TIL melanoma samples. It also enhances the tumoricidal activity of pmel mouse CD8+ T-cells against B16F10 mouse melanoma cells in vitro. Furthermore, this compound inhibits anti-PD1 resistance genes and reverses an anti-PD1-resistance signature in melanoma cells. In activated CD8+ T cells, this compound targets multiple checkpoint receptors known to be involved in tumor escape. citeab.com It also inhibits the differentiation and function of Regulatory T cells (Tregs) and strongly inhibits suppressive cytokines/chemokines such as IL-10 and CCL2. citeab.comwikidata.org Additionally, this compound targets several recently identified markers of intrinsic PD-1 resistance and inhibits the angiogenic factor VegF. citeab.comwikidata.org
Table 3: this compound Effects on Interferon and Immune Signaling In Vitro
| Cell Type / Model | Pathway/Factor Affected | This compound Effect | Related Compound(s) | Source |
| General immune cells | Checkpoint receptors, immune suppressive factors, cytokines | Modulates | - | citeab.comctdbase.orgwikidata.org |
| Anti-PD1-resistant melanoma (patient-derived tumor-TIL) | IFN-γ secretion | Synergistically induced | Pembrolizumab | |
| pmel mouse CD8+ T-cells + B16F10 melanoma cells | Tumoricidal activity | Enhanced | - | |
| Melanoma cells | Anti-PD1 resistance genes, anti-PD1-resistance signature | Inhibited, Reversed | - | |
| Activated CD8+ T cells | Checkpoint receptors | Targets | - | citeab.com |
| Immune cells | Regulatory T cells (Tregs) differentiation and function | Inhibited | - | citeab.comwikidata.org |
| Immune cells | IL-10, CCL2 (suppressive cytokines/chemokines) | Strongly inhibited | - | citeab.comwikidata.org |
| Tumor cells | Intrinsic PD-1 resistance markers, VegF (angiogenic factor) | Targets, Inhibits | - | citeab.comwikidata.org |
Estrogen Receptor (ER) Signaling Pathway Modulation
BET proteins, which are targeted by this compound, are directly involved in modulating Estrogen Receptor (ER) signaling and the cell cycle. nih.govwikidata.org In ER-positive (ER+) breast cancer cell lines, this compound inhibited proliferation at low micromolar concentrations. citeab.comnih.govwikidata.org Furthermore, this compound, both as a single agent and to a greater extent in combination with abemaciclib, led to the reversal of acquired resistance to CDK4/6 inhibitors. This reversal was achieved through the downregulation of major drivers involved in the regulation of both the cell cycle and ER pathways. citeab.comnih.govwikidata.org
Table 4: this compound Effects on ER Signaling In Vitro
| Cell Line / Model | Pathway/Gene Affected | This compound Effect | Related Compound(s) | Source |
| ER+ breast cancer cell lines | Proliferation | Inhibited (low micromolar concentrations) | - | citeab.comnih.govwikidata.org |
| ER+ breast cancer (CDK4/6i resistant) | Cell cycle and ER pathways (major drivers) | Downregulation (alone and with abemaciclib), Reversal of resistance | Abemaciclib | citeab.comnih.govwikidata.org |
Immunomodulatory Effects on Immune Cell Lines and Tumor Cells
This compound exhibits significant immunomodulatory effects on both immune cell lines and tumor cells, targeting multiple pathways that suppress the anti-tumor immune response medkoo.comnih.gov. In vitro studies and analyses of patient samples have demonstrated its ability to modulate checkpoint receptors, immune suppressive factors, and cytokines medkoo.com. This immunomodulatory activity suggests this compound's potential to enhance anti-tumor immunity and synergize with existing immunotherapies medkoo.comnih.govidrblab.net. For instance, in an MC-38 colon cancer syngeneic xenograft model, this compound increased the efficacy of anti-PD-1 treatment in inhibiting tumor growth medkoo.comnih.gov. This was accompanied by a notable increase in IFNγ+ CD8 T cells in draining lymph nodes and CD8+ tumor-infiltrating lymphocytes (TILs) within the tumor microenvironment medkoo.comnih.gov.
Downregulation of Immune Checkpoint Receptors (e.g., B7H3, PD-L1, TIM3, A2AR)
This compound has been shown to downregulate the expression of several crucial immune checkpoint receptors. In solid tumor cell lines representing various malignancies, this compound effectively downregulates B7H3 and PD-L1 medkoo.comnih.gov. Furthermore, in activated CD8+ T cells, this compound targets multiple checkpoint receptors known to be involved in tumor immune escape medkoo.comnih.gov. Clinical evidence from patients with metastatic castration-resistant prostate cancer (mCRPC) treated with this compound revealed a significant downregulation of checkpoint receptors, including PD-L1, TIM3, and A2AR. These modulations are considered vital mechanisms through which BET inhibitors can augment the effectiveness of immunotherapies idrblab.net.
Table 1: Impact of this compound on Immune Checkpoint Receptors
| Immune Checkpoint Receptor | Effect of this compound | Cell Type/Context | Source |
| B7H3 | Downregulation | Solid tumor cell lines | medkoo.comnih.gov |
| PD-L1 | Downregulation | Solid tumor cell lines, peripheral immune cells, melanoma cells | medkoo.comnih.govidrblab.net |
| TIM3 | Downregulation | Peripheral immune cells, activated CD8+ T cells | nih.gov |
| A2AR | Downregulation | Peripheral immune cells |
Upregulation of Immune Activating Antigens (e.g., MICA)
Beyond downregulating suppressive checkpoints, this compound also promotes the upregulation of immune-activating antigens. Specifically, it upregulates the MICA (Major Histocompatibility Complex Class I Polypeptide-Related Sequence A) antigen in various solid tumor cell lines medkoo.comnih.gov. The upregulation of MICA on tumor cell surfaces is a critical event associated with increased tumor immunogenicity, often referred to as immunogenic cell death, which can enhance the recognition and elimination of tumor cells by the immune system medkoo.com.
Table 2: Impact of this compound on Immune Activating Antigens
| Immune Activating Antigen | Effect of this compound | Cell Type/Context | Source |
| MICA | Upregulation | Solid tumor cell lines | medkoo.comnih.gov |
Inhibition of Suppressive Cytokines and Chemokines (e.g., IL-10, CCL2, IL-8, CXCL1)
This compound demonstrates a strong inhibitory effect on the expression of several suppressive cytokines and chemokines that contribute to an immunosuppressive tumor microenvironment. It significantly inhibits the suppressive cytokines/chemokines IL-10 and CCL2 medkoo.comnih.gov. Additionally, in peripheral immune cells, this compound has been shown to inhibit suppressive myeloid chemokine/chemokine receptor axes, including CCR2/CCL2, IL-8, and CXCL1. Other suppressive factors, such as IDO1 and ARG1, are also significantly inhibited following this compound treatment.
Table 3: Inhibition of Suppressive Cytokines and Chemokines by this compound
| Suppressive Factor | Effect of this compound | Cell Type/Context | Source |
| IL-10 | Inhibition | Peripheral immune cells, activated Treg cells | medkoo.comnih.gov |
| CCL2 | Inhibition | Peripheral immune cells | medkoo.comnih.gov |
| IL-8 | Inhibition | Peripheral immune cells | |
| CXCL1 | Inhibition | Peripheral immune cells | |
| IDO1 | Inhibition | Peripheral immune cells | |
| ARG1 | Inhibition | Peripheral immune cells |
Impact on Regulatory T Cell (Treg) Differentiation and Function
Regulatory T cells (Tregs) play a critical role in maintaining immune tolerance and suppressing anti-tumor immune responses. This compound has been shown to inhibit both the differentiation and the suppressive function of Tregs medkoo.comnih.gov. Studies indicate that this compound inhibits the mRNA expression of key markers associated with activated Treg cells, including IL-10 and GARP medkoo.com. Furthermore, pre-incubation of Treg cells with this compound reduces their inhibitory potential, leading to an increased proliferation of peripheral blood mononuclear cells (PBMCs) medkoo.com. This suggests that this compound can mitigate Treg-mediated immunosuppression, thereby potentially enhancing anti-tumor immunity.
Effects on Myeloid Suppressive Cells
Myeloid suppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), contribute significantly to the immunosuppressive tumor microenvironment. Research indicates that this compound impacts these populations. Analysis of tumors from an MC-38 colon cancer syngeneic xenograft model treated with this compound demonstrated a decrease in markers associated with myeloid suppressive cells medkoo.comnih.gov. This aligns with findings that this compound significantly inhibits myeloid suppressive factors and macrophage suppressive cell markers like CCR2, Cd11b, and CCL2 medkoo.com. These effects suggest that this compound can reduce the presence or activity of myeloid suppressive cells, thereby diminishing their immunosuppressive influence within the tumor microenvironment.
Preclinical Efficacy and Mechanistic Studies: in Vivo Models
Efficacy in Tumor Growth Inhibition in Xenograft Models
Prostate Cancer Xenografts (e.g., VCaP, 22Rv1)
In prostate cancer models, ZEN-3694 has demonstrated efficacy in inhibiting tumor progression in multiple xenograft models, including VCaP and 22Rv1 cell lines zenithepigenetics.comzenithepigenetics.comaacrjournals.orgresearchgate.netresearchgate.net. These models represent both enzalutamide-sensitive (VCaP) and enzalutamide-resistant (22Rv1, which displays constitutive AR signaling through the AR-V7 splice variant) prostate cancers zenithepigenetics.comzenithepigenetics.comaacrjournals.orgresearchgate.netresearchgate.net. This compound also inhibited the progression of a patient-derived xenograft (PDX) model, LuCaP 35CR, which is known to be resistant to enzalutamide (B1683756) zenithepigenetics.comaacrjournals.orgresearchgate.netresearchgate.net. The compound has shown synergistic activity with enzalutamide in VCaP AR-positive prostate cancer cells, leading to a potent upregulation of the CDKN1C/KIP2 tumor suppressor gene zenithepigenetics.comzenithepigenetics.comaacrjournals.orgresearchgate.netresearchgate.net.
| Xenograft Model | Characteristics | Observed Efficacy of this compound | Key Findings |
|---|---|---|---|
| VCaP | AR-positive, enzalutamide-sensitive | Inhibited tumor growth zenithepigenetics.com. | Inhibited proliferation synergistically with enzalutamide, leading to upregulation of CDKN1C/KIP2 zenithepigenetics.comzenithepigenetics.comaacrjournals.orgresearchgate.netresearchgate.net. |
| 22Rv1 | Constitutive AR signaling (AR-V7 splice variant), enzalutamide-resistant | Inhibited tumor growth zenithepigenetics.com. | Inhibited AR signaling zenithepigenetics.comaacrjournals.orgresearchgate.netresearchgate.net. |
| LuCaP 35CR (PDX) | Enzalutamide-resistant patient-derived xenograft | Inhibited tumor progression zenithepigenetics.comaacrjournals.orgresearchgate.netresearchgate.net. | Demonstrated potent activity against enzalutamide resistance mechanisms zenithepigenetics.comaacrjournals.orgresearchgate.netresearchgate.net. |
Breast Cancer Xenografts
Acute Myeloid Leukemia (AML) Xenografts
Colon Cancer Syngeneic Models (e.g., MC-38)
In the MC-38 colon cancer syngeneic xenograft model, the addition of this compound increased the efficacy of anti-PD1 in tumor growth inhibition zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.net. This suggests a synergistic effect when combined with immunotherapy zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.net. The MC38 cell line is a murine colon adenocarcinoma model used to study tumor biology, therapeutic interventions, and immune responses td2inc.com.
Pharmacodynamic Modulation of Target Gene Expression In Vivo
| Gene/Pathway | Observed Modulation | Context | Reference |
|---|---|---|---|
| MYC | Decreased mRNA expression (dose-dependent) | Whole blood from patients, AML cells, VCaP tumors | zenithepigenetics.comaacrjournals.orgnih.govonclive.com |
| IL-8 | Decreased mRNA expression (dose-dependent) | Whole blood from patients | nih.govresearchgate.netresearchgate.netzenithepigenetics.com |
| CCR1 | Decreased mRNA expression (dose-dependent) | Whole blood from patients | nih.gov |
| GPR183 | Decreased mRNA expression (dose-dependent) | Whole blood from patients | nih.gov |
| IL1RN | Decreased mRNA expression (dose-dependent) | Whole blood from patients | nih.gov |
| AR signaling genes | Downregulation | CRPC prostate cancer models, VCaP, 22Rv1 cells | zenithepigenetics.comzenithepigenetics.comnih.govaacrjournals.orgresearchgate.netresearchgate.netonclive.com |
| GR (Glucocorticoid Receptor) | Decreased levels (dose-dependent) | LNCaP in vitro model of enzalutamide resistance | zenithepigenetics.comaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net |
| PD-L1 | Downregulated | Solid tumor cell lines, peripheral immune cells, MC-38 tumors | zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.netzenithepigenetics.com |
| B7H3 | Downregulated | Solid tumor cell lines | zenithepigenetics.comresearchgate.net |
| MICA | Upregulated | Solid tumor cell lines | zenithepigenetics.comresearchgate.net |
| TIM3 | Significantly inhibited | Peripheral immune cells | researchgate.netresearchgate.netzenithepigenetics.com |
| CCL2/CCR2 | Strongly inhibited | Peripheral immune cells | zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.netzenithepigenetics.com |
| IDO1, ARG1 | Significantly inhibited | Peripheral immune cells | researchgate.netresearchgate.net |
| ICOSLG, CD28 | Maintained or induced | Peripheral immune cells | researchgate.net |
| VegF | Inhibited mRNA expression | MC-38 tumors | zenithepigenetics.comresearchgate.net |
Impact on Tumor Microenvironment and Anti-tumor Immune Response
This compound influences the tumor microenvironment and anti-tumor immune response through several mechanisms zenithepigenetics.comnih.govresearchgate.netresearchgate.netresearchgate.netzenithepigenetics.comzenithepigenetics.comvicc.org. Preclinical studies have shown that BET inhibitors, including this compound, can enhance the activity of checkpoint inhibitors by improving the tumor immune microenvironment zenithepigenetics.com.
In solid tumor cell lines, this compound downregulates immune checkpoints such as B7H3 and PD-L1, while upregulating the MICA antigen zenithepigenetics.comresearchgate.net. In activated CD8+ T cells, this compound targets multiple checkpoint receptors involved in tumor escape zenithepigenetics.comresearchgate.net. It also inhibits the differentiation and function of Regulatory T cells (Tregs) and strongly inhibits suppressive cytokines/chemokines like IL-10 and CCL2 zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.net. Furthermore, this compound targets markers of intrinsic PD-1 resistance and inhibits the angiogenic factor VegF zenithepigenetics.comresearchgate.net.
In the MC-38 colon cancer syngeneic xenograft model, this compound treatment resulted in a significant increase in interferon-gamma (IFNg)+ CD8 T cells in the draining lymph nodes and an increase in CD8+ tumor-infiltrating lymphocytes (TILs) within the tumor zenithepigenetics.comresearchgate.netresearchgate.net. Analysis of tumors also revealed a decrease in markers of myeloid suppressive cells researchgate.netresearchgate.net. These findings suggest that this compound targets several mechanisms of resistance to PD-1 therapy and has the potential to synergize with various cancer immunotherapies zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.net.
| Immune Modulatory Effect | Observed Change | Context/Mechanism | Reference |
|---|---|---|---|
| Immune Checkpoints (B7H3, PD-L1, TIM3, A2AR) | Downregulation/Inhibition | Solid tumor cell lines, peripheral immune cells, MC-38 tumors | zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.netzenithepigenetics.com |
| MICA Antigen | Upregulation | Solid tumor cell lines | zenithepigenetics.comresearchgate.net |
| CD8+ T cells (IFNg+) | Increased in draining lymph nodes and tumor-infiltrating lymphocytes (TILs) | MC-38 colon cancer syngeneic model | zenithepigenetics.comresearchgate.netresearchgate.net |
| Regulatory T cells (Tregs) | Inhibition of differentiation and function | General immune response modulation | zenithepigenetics.comresearchgate.net |
| Suppressive Cytokines/Chemokines (IL-10, CCL2) | Strong inhibition | General immune response modulation, peripheral immune cells | zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.netzenithepigenetics.com |
| Myeloid Suppressive Cells | Decrease in markers | MC-38 colon cancer syngeneic model | researchgate.netresearchgate.net |
| Angiogenic Factor (VegF) | Inhibition | General immune response modulation, MC-38 tumors | zenithepigenetics.comresearchgate.net |
Mechanisms of Overcoming Therapeutic Resistance with Zen 3694
Overcoming Resistance to Androgen Receptor (AR) Antagonists
Resistance to androgen receptor (AR) antagonists, such as enzalutamide (B1683756) and abiraterone, is a major clinical challenge in metastatic castration-resistant prostate cancer (mCRPC). ZEN-3694 has shown potent activity in preclinical models by targeting multiple mechanisms contributing to this resistance wikidata.orgwikipedia.org. It exhibits strong efficacy across diverse prostate cancer cell lines, including those that are AR-positive, AR-negative, neuroendocrine, and enzalutamide-resistant wikidata.orgwikipedia.org.
Androgen receptor splice variants (AR-Vs), particularly AR-V7, are a significant mechanism of resistance to AR antagonists in mCRPC. These truncated AR isoforms are constitutively active, lacking the ligand-binding domain, which enables them to bypass the need for androgens and maintain AR signaling even in the presence of AR antagonists wikidata.orgwikipedia.org. This compound effectively inhibits AR signaling in cell lines that exhibit constitutive AR signaling through the AR-V7 splice variant, such as 22Rv1 cells wikidata.orgwikipedia.org. Notably, this compound demonstrates comparable potency in cell lines regardless of their AR-V7 to full-length AR (AR-FL) ratio mims.com. As a BET inhibitor, this compound targets the amino-terminal bromodomains of BRD4, which are crucial for the interaction with both AR-FL and AR-Vs, a necessary step for the transcriptional activation of AR target genes. By disrupting this interaction, this compound epigenetically impedes prostate cancer cell growth.
Table 1: Impact of this compound on AR Signaling in Prostate Cancer Cell Lines
| Cell Line | AR-V7 Expression Level | Response to this compound | Mechanism of Action | Source |
| VCaP | Low AR-V7/AR-FL ratio | Inhibits AR signaling, synergistic with enzalutamide | Inhibits proliferation, up-regulation of CDKN1C/KIP2 tumor suppressor gene | wikidata.orgwikipedia.org |
| 22Rv1 | High AR-V7/AR-FL ratio | Inhibits AR signaling | Targets constitutive AR signaling via AR-V7 | wikidata.orgmims.comwikipedia.org |
Upregulation of the glucocorticoid receptor (GR) is another established mechanism contributing to resistance against AR antagonists in prostate cancer wikidata.orgwikipedia.orgciteab.com. In an in vitro model of acquired enzalutamide resistance using LNCaP cells, where GR upregulation is a characteristic feature, this compound has been shown to decrease GR protein levels in a dose-dependent manner wikidata.orgwikipedia.orgciteab.com. This finding suggests that this compound could serve as a viable therapeutic strategy for patients whose resistance to AR antagonists is driven by the induction of GR citeab.com.
Metastatic castration-resistant prostate cancer (mCRPC) is characterized by the coexistence of both androgen-dependent and androgen-independent tumor cells, with resistance often involving genetic alterations in ARs that lead to the proliferation of androgen-independent cells. This compound has demonstrated robust activity against AR-negative prostate cancer cell lines, such as PC3 cells wikidata.orgwikipedia.org. In these models, this compound inhibited the expression of a subset of NF-KB-dependent genes, which are implicated in mCRPC bone metastasis wikidata.orgwikipedia.org. Androgen-independent tumors reduce their reliance on AR signaling, instead activating other pathways for cell survival. This compound's broad inhibitory action as a BET inhibitor can impact these alternative oncogenic pathways, thereby addressing androgen-independent tumor growth.
A critical mechanism of resistance to AR antagonists involves the partial or complete loss of AR signaling through neuroendocrine differentiation, a process termed lineage plasticity wikidata.orgwikipedia.org. This phenomenon results in an AR-indifferent disease state, with neuroendocrine prostate cancer (NEPC) being a prominent example. Preclinical studies have demonstrated that BET inhibitors, including this compound, can block the neuroendocrine prostate cancer lineage plasticity program by modulating E2F1, a transcription factor essential for stemness and cell differentiation. Specifically, this compound has been shown to block a BRD4/E2F1 lineage plasticity program that is associated with resistance to AR signaling inhibitors (ARSI) in prostate cancer, which is particularly relevant for treatment-emergent NEPC.
Reversing Resistance to CDK4/6 Inhibitors in ER+ Breast Cancer
Cyclin-dependent kinase 4/6 (CDK4/6) inhibitors have significantly improved outcomes for patients with estrogen receptor-positive (ER+) breast cancer. However, resistance inevitably develops over time, necessitating new therapeutic strategies. This compound has emerged as a potential novel therapeutic approach for ER+ breast cancer patients who have developed resistance to CDK4/6 inhibitors. It effectively inhibits proliferation and induces apoptosis in CDK4/6 inhibitor-resistant ER+ breast cancer cell lines. Notably, this compound exhibits similar antiproliferative effects in both wild-type and CDK4/6 inhibitor-resistant cell lines, indicating its capacity to alleviate developed resistance.
A primary mechanism of resistance to CDK4/6 inhibitors, such as palbociclib (B1678290) and abemaciclib (B560072), is characterized by the significant upregulation of CDK6 and CCND1 (Cyclin D1) protein levels. This compound treatment has been shown to reverse this upregulation, leading to a substantial downregulation of these critical drivers of CDK4/6 inhibitor resistance. This downregulation extends to other cell cycle regulators and estrogen receptor (ER) pathways. RNA sequencing (RNAseq) data and pathway analysis have further elucidated that the combinatorial effects of this compound with CDK4/6 inhibitors involve the significant downregulation of multiple pathways, including those regulating cell cycle, cellular growth, proliferation, apoptosis, inflammation, and cellular immune response. Additionally, RNAseq analysis revealed that this compound leads to a strong downregulation of key genes involved in the BRCA1-mediated DNA damage response pathway and double-strand break repair by non-homologous end joining.
Table 2: Effect of this compound on CDK4/6 Inhibitor Resistance Markers
| Resistance Marker | Baseline in Resistant Cells | Effect of this compound Treatment | Observed Outcome | Source |
| CDK6 Protein Level | Upregulated | Downregulated | Reversal of resistance, inhibition of proliferation, induction of apoptosis | |
| CCND1 Protein Level | Upregulated | Downregulated | Reversal of resistance, inhibition of proliferation, induction of apoptosis |
Remodeling of Cell Cycle Regulatory Pathways
This compound demonstrates a notable capacity to remodel cell cycle regulatory pathways, particularly in the context of acquired resistance to cyclin-dependent kinase 4/6 (CDK4/6) inhibitors in estrogen receptor-positive (ER+) breast cancer. Resistance to CDK4/6 inhibitors such as palbociclib and abemaciclib is often associated with the upregulation of key cell cycle proteins, including CDK6 and Cyclin D1 (CCND1) nih.govbioworld.compatsnap.comsemanticscholar.org. Treatment with this compound has been shown to reverse this upregulation nih.govbioworld.compatsnap.comsemanticscholar.org.
Furthermore, RNA sequencing data and pathway analyses have elucidated that the combination of this compound with CDK4/6 inhibitors leads to a significant downregulation of multiple pathways involved in cell cycle regulation, cellular growth, proliferation, and apoptosis nih.govpatsnap.comsemanticscholar.org. This compound, both alone and in combination with abemaciclib, potently inhibits proliferation and induces apoptosis in CDK4/6 inhibitor-resistant ER+ breast cancer cell lines bioworld.compatsnap.comsemanticscholar.org. Mechanistically, this compound has been observed to downregulate CDK4 and CDK6, leading to cell cycle arrest in the G0/G1 and G2/M phases zenithepigenetics.comresearchgate.net.
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in CDK4/6i Resistant ER+ Breast Cancer
| Protein/Gene | Effect of Resistance | Effect of this compound Treatment | References |
| CDK6 | Upregulated | Reversed (downregulated) | nih.govbioworld.compatsnap.comsemanticscholar.org |
| CCND1 | Upregulated | Reversed (downregulated) | nih.govbioworld.compatsnap.comsemanticscholar.org |
| CDK4 | N/A | Downregulated | zenithepigenetics.comresearchgate.net |
Overcoming Intrinsic Resistance to Immunotherapies
This compound demonstrates significant potential in overcoming intrinsic resistance to immunotherapies by modulating the tumor immune microenvironment and directly influencing immune checkpoint factors zenithepigenetics.comzenithepigenetics.com. Preclinical evidence supports the use of this compound in combination with checkpoint inhibitors to address tumor resistance zacks.com. It has been shown to synergize with immunotherapies, leading to the prevention or reversal of resistance and an increase in response rates zenithepigenetics.comresearchgate.netzenithepigenetics.comresearchgate.net. This compound targets numerous pathways that suppress the anti-tumor immune response researchgate.net.
Direct Modulation of Immune Checkpoint Factors
This compound directly modulates the expression of several immune checkpoint factors. It significantly inhibits checkpoint receptors such as T-cell immunoglobulin and mucin-domain containing-3 (TIM3), Programmed death-ligand 1 (PD-L1), and Adenosine A2A receptor (A2AR) zenithepigenetics.comresearchgate.netresearchgate.net. Importantly, it achieves this while leaving co-stimulatory receptors largely unchanged or only slightly induced zenithepigenetics.comresearchgate.net. In various solid tumor cell lines, this compound has been observed to downregulate checkpoints like B7H3 (CD276) and PD-L1, while concurrently upregulating the MICA antigen researchgate.net. In activated CD8+ T cells, this compound targets multiple checkpoint receptors known to be involved in tumor immune escape researchgate.netresearchgate.net. Clinical evidence suggests that this compound can modulate PD-L1 and other relevant immuno-oncology targets in patients researchgate.netresearchgate.net. Furthermore, this compound enhances interferon-gamma (IFN-γ) secretion and T-cell killing function, and can synergistically induce IFN-γ secretion when combined with pembrolizumab (B1139204) zenithepigenetics.com.
Table 3: Modulation of Immune Checkpoint Factors by this compound
| Immune Checkpoint Factor | Effect of this compound | References |
| TIM3 | Inhibited | zenithepigenetics.comresearchgate.netresearchgate.net |
| PD-L1 | Inhibited/Downregulated | zenithepigenetics.comresearchgate.netresearchgate.netresearchgate.net |
| A2AR | Inhibited | zenithepigenetics.comresearchgate.netresearchgate.net |
| B7H3 (CD276) | Downregulated | researchgate.net |
| MICA | Upregulated | researchgate.net |
Reversal of Immunosuppressive Microenvironment Markers
Beyond direct immune checkpoint modulation, this compound contributes to overcoming immunotherapy resistance by reversing immunosuppressive markers within the tumor microenvironment (TME). It effectively inhibits suppressive myeloid chemokine/chemokine receptor axes, including CCR2/CCL2 and IL8/CXCL1 zenithepigenetics.comresearchgate.net. Additionally, this compound has been shown to inhibit suppressive factors such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Arginase 1 (ARG1) researchgate.netresearchgate.net. The compound also impacts the differentiation and function of Regulatory T cells (Tregs) and strongly inhibits suppressive cytokines/chemokines like Interleukin 10 (IL-10) and CCL2 researchgate.netresearchgate.net. Analysis of tumors from treated models revealed a decrease in markers associated with myeloid suppressive cells researchgate.net. This compound targets several identified markers of intrinsic Programmed cell death protein 1 (PD-1) resistance and has demonstrated the ability to reverse an anti-PD-1 resistance signature in melanoma cells zenithepigenetics.comresearchgate.netresearchgate.net. Furthermore, BET inhibitors like this compound can reprogram an immunologically "cold" Rb-deficient TME, making it more responsive to immune checkpoint blockade nih.gov.
Table 4: Reversal of Immunosuppressive Microenvironment Markers by this compound
| Immunosuppressive Marker/Factor | Effect of this compound | References |
| CCR2/CCL2 axis | Inhibited | zenithepigenetics.comresearchgate.net |
| IL8/CXCL1 axis | Inhibited | zenithepigenetics.comresearchgate.net |
| IDO1 | Inhibited | researchgate.netresearchgate.net |
| ARG1 | Inhibited | researchgate.netresearchgate.net |
| Regulatory T cells (Tregs) | Inhibits differentiation and function | researchgate.netresearchgate.net |
| IL-10 | Strongly inhibited | researchgate.netresearchgate.net |
| Myeloid suppressive cells markers | Decreased | researchgate.net |
Preclinical Combination Strategies and Synergistic Effects of Zen 3694
Synergistic Activity with Androgen Receptor Antagonists (e.g., Enzalutamide (B1683756), ARN-509)
ZEN-3694 has demonstrated synergistic activity when combined with androgen receptor (AR) antagonists such as enzalutamide and ARN-509 (apalutamide) in preclinical models of prostate cancer. In AR-positive VCaP prostate cancer cell lines, this compound synergistically inhibits proliferation. zenithepigenetics.comzenithepigenetics.comresearchgate.netresearchgate.net This synergy extends to overcoming mechanisms of resistance to AR antagonists. For instance, in an in vitro model of enzalutamide resistance characterized by the upregulation of the glucocorticoid receptor (GR), this compound was shown to inhibit GR expression in a dose-dependent manner, thereby re-sensitizing enzalutamide-resistant cells to treatment. zenithepigenetics.comzenithepigenetics.comresearchgate.netresearchgate.net Additionally, this compound has been observed to inhibit AR signaling in 22Rv1 cells, which exhibit constitutive AR signaling through the AR-V7 splice variant, a known mechanism of resistance. zenithepigenetics.comresearchgate.net
Potentiation with CDK4/6 Inhibitors (e.g., Palbociclib (B1678290), Abemaciclib)
While direct potentiation of CDK4/6 inhibitors like palbociclib and abemaciclib (B560072) by this compound is not explicitly detailed in the provided search results, preclinical data indicate that this compound can be a strategic partner in overcoming resistance to these agents. This compound has shown the ability to downregulate key molecular players and pathways associated with CDK4/6 inhibitor resistance. zenithepigenetics.com Furthermore, in estrogen receptor-positive (ER+) breast cancer cell lines that have developed resistance to CDK4/6 inhibitors, this compound synergizes with the PARP inhibitor talazoparib (B560058) by inhibiting proliferation and inducing apoptosis. This suggests a potential role for this compound in combination therapies for patients whose tumors have become resistant to CDK4/6 inhibitors. zenithepigenetics.com
Enhanced Efficacy with PARP Inhibitors (e.g., Talazoparib)
This compound significantly enhances the efficacy of PARP inhibitors, particularly talazoparib, by modulating DNA repair pathways. In preclinical models, this compound sensitizes wild-type (WT) BRCA1/2 tumors to PARP inhibitors by downregulating homologous recombination repair (HRR) gene expression. This mechanistic insight provides a strong rationale for their combination, especially in tumors that are HRR-proficient and thus typically less responsive to PARP inhibitor monotherapy. zacks.comzenithepigenetics.comnih.govascopubs.org
An early-phase clinical trial (Phase 1b/2) investigated the combination of this compound and talazoparib in patients with metastatic triple-negative breast cancer (mTNBC) without germline BRCA1/2 mutations. The results demonstrated anti-cancer activity in this pretreated patient population. nih.govascopubs.orgresearchgate.net
Table 1: Efficacy of this compound in Combination with Talazoparib in mTNBC (gBRCA1/2 WT) Patients ascopubs.org
| Endpoint | Value (%) | Number of Patients (n) |
| Overall Response Rate (ORR) | 22% | 11/50 |
| Clinical Benefit Rate (CBR) | 35% | 18/51 |
| Median Duration of Response | 24 weeks | N/A |
| ORR in TNBC at diagnosis subset | 32% | 11/34 |
| CBR in TNBC at diagnosis subset | 44% | 15/34 |
All confirmed responses in this study were observed in patients with TNBC at diagnosis, suggesting that these tumors may be more sensitive to the combination due to their basal-like characteristics. ascopubs.org
Combinatorial Approaches with Immunotherapeutic Agents (e.g., PD-1 mAbs)
This compound exhibits properties that make it a promising candidate for combination with immunotherapeutic agents. It modulates multiple tumor immune escape mechanisms. Specifically, this compound has been shown to downregulate immune checkpoints such as B7H3 and PD-L1, while simultaneously upregulating the MICA antigen, which can enhance immune recognition of cancer cells. researchgate.net Furthermore, this compound inhibits the differentiation and function of Regulatory T cells (Tregs) and strongly suppresses the production of immune-suppressive cytokines and chemokines, including IL-10 and CCL2. researchgate.net Preclinical studies have demonstrated that this compound acts synergistically with a PD-1 monoclonal antibody (mAb) to inhibit tumor growth in a syngeneic mouse model, providing a strong rationale for its evaluation in combination with checkpoint inhibitors. researchgate.net
Synergy with Other Standard of Care Agents (e.g., Capecitabine, Nab-Paclitaxel)
This compound has shown in vitro synergy with a wide variety of standard of care (SOC) agents across numerous malignancies, including breast, prostate, lung, melanoma, acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL). zenithepigenetics.comresearchgate.net Notably, in preclinical xenograft models of triple-negative breast cancer (TNBC), this compound has demonstrated synergy with paclitaxel (B517696), a commonly used chemotherapeutic agent. zenithepigenetics.com Nab-paclitaxel, an albumin-bound formulation of paclitaxel, is also a relevant standard of care agent in various cancers. wikipedia.org These findings suggest that this compound could enhance the efficacy of established chemotherapies, potentially improving outcomes in diverse cancer types.
Advanced Research Methodologies Applied to Zen 3694 Studies
Transcriptomic Profiling Techniques (RNA-Seq, Nanostring nCounter® PanCancer Immune Profiling Panel)
Transcriptomic profiling techniques, such as RNA sequencing (RNA-Seq) and Nanostring nCounter® PanCancer Immune Profiling Panel, are extensively used to analyze the global gene expression changes induced by ZEN-3694. RNA-Seq offers a comprehensive view of the transcriptome, enabling the detection of both known and novel transcripts, including splice variants and non-coding RNAs, and is suitable for broad gene expression analysis crownbio.com. In studies involving this compound, RNA-seq has been applied to A375 melanoma cells and estrogen receptor-positive (ER+) breast cancer cell lines to understand its molecular effects zenithepigenetics.comzenithepigenetics.com.
The Nanostring nCounter® platform, which utilizes digital molecular barcodes for direct mRNA counting, provides a precise and simple method for targeted gene expression analysis without the need for amplification or reverse transcription, thus reducing potential biases crownbio.com. This technique has been employed to analyze gene expression changes in fresh blood samples from non-small cell lung cancer (NSCLC) patients treated with this compound zenithepigenetics.com. These analyses have revealed that this compound significantly inhibits the expression of several genes associated with primary and adaptive anti-PD1 resistance, including checkpoint receptors and immune suppressive cell factors zenithepigenetics.com.
Furthermore, RNA-seq data has been instrumental in elucidating the combinatorial effects of this compound when used with other agents, such as CDK4/6 inhibitors. This profiling has demonstrated a significant downregulation of multiple pathways involved in cell cycle regulation, cellular growth, proliferation, apoptosis, inflammation, and cellular immune response zenithepigenetics.com. In clinical trial settings, RNA-seq, alongside immunohistochemistry (IHC), has been used to evaluate androgen receptor (AR) protein expression in metastatic tumor biopsies, providing crucial insights into target engagement and response nih.gov.
Bioinformatics and Pathway Enrichment Analysis (e.g., Ingenuity® Pathway Analysis, Molecular Signatures Database)
To interpret the vast datasets generated by transcriptomic profiling, bioinformatics and pathway enrichment analysis tools are indispensable. Ingenuity® Pathway Analysis (IPA) and Gene Set Enrichment Analysis (GSEA) are commonly applied to identify the most relevant signaling and metabolic pathways, molecular networks, and biological functions affected by this compound zenithepigenetics.comuu.nlnih.govusc.educancer.gov. IPA is a web-based functional analysis tool that allows researchers to predict the direction of downstream effects on biological and disease processes and identify activated or inhibited upstream transcriptional regulators usc.educancer.gov.
GSEA has been specifically utilized in this compound studies to analyze its impact on predefined gene sets, such as the Innate PD1 Resistance (IPRES) signature. This analysis demonstrated that this compound could reverse this resistance signature in melanoma cells, indicating its potential to modulate immune evasion mechanisms zenithepigenetics.com. The integration of RNA-seq data with pathway analysis has further revealed that the combination of this compound with CDK4/6 inhibitors leads to the downregulation of pathways critical for cell cycle, cellular growth, proliferation, apoptosis, inflammation, and immune response, highlighting the compound's broad impact on cellular processes zenithepigenetics.com.
Cellular Assays for Proliferation, Apoptosis, and Gene Expression (e.g., IC50 determination)
Cellular assays are fundamental for quantifying the direct biological effects of this compound on cancer cells. These assays typically involve determining the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a specific biological process by 50% scielo.brbiorxiv.orgazurebiosystems.com.
This compound has shown potent antiproliferative activity across a wide range of cancer cell lines. For instance, it inhibits the proliferation of MV4-11 acute myeloid leukemia (AML) cells with an IC50 of 0.2 µM and suppresses MYC mRNA expression with an IC50 of 0.16 µM researchgate.netresearchgate.net. In prostate cancer, this compound exhibits strong activity against various cell lines, including AR-positive, AR-negative, neuroendocrine, and enzalutamide-resistant lines, demonstrating sub-micromolar potency aacrjournals.orgresearchgate.netzenithepigenetics.com.
Beyond proliferation, cellular assays also assess apoptosis induction and changes in specific gene expression. The combination of this compound with CDK4/6 inhibitors has been shown to potently inhibit proliferation and induce apoptosis in CDK4/6 inhibitor-resistant breast cancer cell lines researchgate.netzenithepigenetics.com. Methods like MTT assays are commonly used for cell viability and IC50 determination, while techniques such as in-cell Westerns allow for quantitative assessment of protein expression and phosphorylation within intact cells, providing a more physiologically relevant context for drug effect evaluation scielo.brbiorxiv.orgazurebiosystems.com.
In Vitro Models of Acquired Drug Resistance
A significant area of research for this compound involves its evaluation in in vitro models designed to mimic acquired drug resistance, a major challenge in cancer therapy. This compound has been specifically investigated in models of enzalutamide (B1683756) resistance in prostate cancer and CDK4/6 inhibitor resistance in ER+ breast cancer researchgate.netresearchgate.netzenithepigenetics.comaacrjournals.orgresearchgate.netzenithepigenetics.com.
In prostate cancer models, such as LNCaP and VCaP cell lines that have developed resistance to enzalutamide, often characterized by the upregulation of the glucocorticoid receptor (GR), this compound has demonstrated the ability to inhibit GR expression in a dose-dependent manner researchgate.netaacrjournals.orgresearchgate.netzenithepigenetics.com. Importantly, the sensitivity of these resistant cells to this compound remained unaltered, suggesting its potential as a therapeutic strategy in patients who develop resistance to androgen receptor (AR) antagonists through GR induction researchgate.netaacrjournals.org.
In ER+ breast cancer, acquired resistance to CDK4/6 inhibitors is frequently associated with the upregulation of CDK6 and CCND1 protein levels. Studies have shown that this compound treatment can reverse this upregulation, highlighting its capacity to overcome established resistance mechanisms and restore sensitivity to combination therapies zenithepigenetics.com. These in vitro models are critical for identifying and validating this compound's role in addressing therapeutic resistance.
Protein Expression and Interaction Studies (e.g., Western Blot, ELISA)
Protein expression and interaction studies are vital for understanding the molecular targets and downstream effects of this compound at the protein level. Techniques such as Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are routinely employed.
Western blotting is used to detect and quantify specific proteins in cell or tissue lysates, providing insights into changes in protein abundance or post-translational modifications, such as phosphorylation biorxiv.org. For instance, Western blot analysis has been used to evaluate the expression of proteins like γH2AX in tumor lysates biorxiv.org. ELISA, a highly sensitive immunoassay, is used to quantify specific proteins or peptides in biological samples, such as measuring IFN-β levels biorxiv.org.
Beyond these, immunohistochemistry (IHC) has been applied to tumor biopsies to assess protein expression, including that of the androgen receptor (AR), in clinical studies of this compound nih.gov. The ability of this compound to selectively bind to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated histones, is a key aspect of its mechanism, which is explored through such protein interaction studies researchgate.netresearchgate.net. In-cell Westerns also offer a quantitative approach to assess protein expression and phosphorylation within intact cells, providing a more direct measure of drug effects in a cellular context azurebiosystems.com.
Genetic Manipulation Techniques (e.g., siRNA, CRISPR) for Target Validation (Implied by target studies)
Genetic manipulation techniques, including small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR), are powerful tools for target validation and understanding gene function. While direct studies specifically detailing the use of siRNA or CRISPR for validating this compound's direct molecular targets are often implied by its known mechanism as a BET inhibitor, these techniques are broadly applicable in the field of drug discovery and mechanistic studies horizondiscovery.comnih.govsynthego.comcd-genomics.com.
Both siRNA and CRISPR-based gene editing (e.g., CRISPR knockout or CRISPR interference) enable loss-of-function studies, allowing researchers to attenuate or eliminate the expression of specific genes to assess their role in biological processes and drug response horizondiscovery.comsynthego.com. CRISPR/Cas9 technology, in particular, offers precise, targeted modifications of the genome, making it ideal for inactivating or repairing cancer-related genes and streamlining the generation of cell-line models for research nih.govcd-genomics.comnih.gov. Orthogonal validation, which involves combining different loss-of-function methods, is recommended to minimize false-positive or false-negative results and enhance the robustness of findings horizondiscovery.com. The use of siRNA can also be combined with CRISPR/Cas systems to enhance gene-editing efficacy and tumor penetration in certain contexts nih.gov. These techniques are crucial for confirming the functional relevance of this compound's targets and understanding the cellular consequences of their modulation.
Theoretical Frameworks and Future Preclinical Research Directions
Elucidating the Full Spectrum of Epigenetic Reprogramming by ZEN-3694
As a BET inhibitor, this compound competitively binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing them from docking onto acetylated histones at gene promoter and enhancer regions. This intervention disrupts the assembly of transcriptional machinery, leading to the downregulation of key oncogenes. nih.govzacks.com Preclinical and clinical data have demonstrated that this compound can robustly modulate the expression of critical cancer drivers, including MYC, as well as genes involved in androgen receptor (AR) signaling. nih.govpcf.org
A significant area of ongoing research is the compound's ability to induce profound epigenetic reprogramming that alters tumor cell lineage and reverses resistance phenotypes. In models of metastatic castration-resistant prostate cancer (mCRPC), this compound has been shown to block a lineage plasticity program that allows cancer cells to switch from an androgen receptor-dependent adenocarcinoma to a more aggressive, AR-independent neuroendocrine phenotype. rogelcancercenter.orgbiospace.comzenithepigenetics.com This reprogramming is achieved by inhibiting BRD4 and the transcription factor E2F1, which together drive this deadly cellular identity switch. biospace.comzenithepigenetics.com Future studies aim to use advanced transcriptomic and epigenomic techniques to map the global changes in gene expression and chromatin accessibility induced by this compound across various cancer types to fully understand its reprogramming capabilities.
Identification and Validation of Preclinical Biomarkers for Response and Resistance to this compound
A critical direction for preclinical research is the identification of biomarkers to predict which patient populations are most likely to benefit from this compound. Evidence from preclinical models and associated clinical trials has pointed to several promising candidates. In mCRPC, tumors with low androgen receptor (AR) transcriptional activity are associated with a better response to this compound. rogelcancercenter.orgnih.gov This suggests that tumors that have evolved beyond AR dependence are particularly vulnerable to BET inhibition.
Further studies have refined this biomarker profile, indicating that high expression of the transcription factor E2F1 and the BET protein BRD4, coupled with low AR expression, correlates with the best responses to this compound. rogelcancercenter.orgzenithepigenetics.com These findings are being integrated into a patient enrichment strategy for ongoing and future clinical trials. zenithepigenetics.com Translational programs are actively working to validate these and other potential biomarkers to enable precision medicine approaches. aacrjournals.orgzenithepigenetics.com
| Biomarker Status | Associated Patient Response to this compound | Cancer Model/Type | Source |
| Low Androgen Receptor (AR) Activity | Increased Sensitivity / Longer Progression-Free Survival | mCRPC | rogelcancercenter.orgnih.gov |
| High E2F1 Expression | Increased Sensitivity / Better Response | mCRPC | rogelcancercenter.orgzenithepigenetics.com |
| High BRD4 Expression | Increased Sensitivity / Better Response | mCRPC | rogelcancercenter.orgzenithepigenetics.com |
| Basal Cell Signature / Neuroendocrine Markers | Increased Sensitivity / Longer Time to Progression | mCRPC | pcf.org |
Rational Design and Preclinical Evaluation of Novel Combination Therapies
Preclinical evidence strongly suggests that this compound can act synergistically with a wide range of targeted agents and chemotherapies, often by reversing mechanisms of resistance. zacks.com This has led to the rational design of numerous combination strategies, many of which are under evaluation in NCI-sponsored clinical trials. zenithepigenetics.com The ability of this compound to epigenetically modulate tumor cells can re-sensitize them to therapies to which they have become resistant. zacks.comzenithepigenetics.com
For instance, in preclinical models of triple-negative breast cancer (TNBC) without germline BRCA1/2 mutations, this compound downregulates genes involved in homologous recombination repair. ascopubs.org This induces a "BRCAness" phenotype, rendering the tumors susceptible to PARP inhibitors like talazoparib (B560058). zacks.comzenithepigenetics.comyoutube.com Similarly, synergy has been demonstrated with CDK4/6 inhibitors in ER-positive breast cancer, MEK inhibitors in RAS-activated tumors, and androgen receptor signaling inhibitors like enzalutamide (B1683756) in prostate cancer. aacrjournals.orgzenithepigenetics.comnih.gov
| Combination Agent | Rationale for Combination | Preclinical Finding / Disease Model | Source |
| PARP Inhibitors (e.g., Talazoparib) | Induces "BRCAness" by downregulating HRR genes, sensitizing BRCA-WT tumors. | Synergy in TNBC models. | zenithepigenetics.comascopubs.org |
| AR Signaling Inhibitors (e.g., Enzalutamide) | Overcomes resistance by downregulating AR signaling and alternative pathways. | Synergy in enzalutamide-resistant mCRPC models. | zenithepigenetics.comaacrjournals.org |
| Immune Checkpoint Inhibitors (e.g., anti-PD1) | Primes the immune system and addresses resistance mechanisms. | Increased efficacy in MC-38 colon cancer model. | zenithepigenetics.comzenithepigenetics.com |
| CDK4/6 Inhibitors (e.g., Abemaciclib) | Reverses acquired resistance. | Synergy in ER-positive breast cancer and NUT carcinoma models. | nih.govbiospace.com |
| MEK Inhibitors (e.g., Binimetinib) | Overcomes BET-dependent resistance driven by enhancer remodeling. | Synergistic activity in RAS-activated tumor models. | zenithepigenetics.com |
| HDAC Inhibitors (e.g., Entinostat) | Potential for synergistic epigenetic modulation. | Rationale for combination trial in solid tumors and lymphoma. | zenithepigenetics.com |
Investigation of Epigenotype-Specific Responses to this compound in Various Disease Models
The efficacy of this compound is closely tied to the specific "epigenotype" of a tumor—its unique landscape of epigenetic marks and dependencies. Preclinical research is focused on characterizing these epigenotypes to better predict response. For example, this compound has demonstrated potent activity across a range of prostate cancer cell lines, including AR-positive, AR-negative, neuroendocrine, and enzalutamide-resistant models, each representing a distinct epigenotype. zenithepigenetics.comaacrjournals.orgresearchgate.net
The compound is effective against models characterized by specific resistance mechanisms, such as those with the AR-V7 splice variant or upregulation of the glucocorticoid receptor (GR). zenithepigenetics.comaacrjournals.org A key finding is its heightened activity in prostate cancer models that have undergone lineage plasticity to a neuroendocrine state, an aggressive epigenotype that is less dependent on AR signaling but highly reliant on factors like E2F1 and BRD4. rogelcancercenter.orgzenithepigenetics.com Future work will involve screening this compound against diverse cancer models with well-characterized epigenomes to identify new dependencies and responsive tumor subtypes.
Exploration of Sequential or Alternating Therapeutic Strategies Involving this compound
Beyond simultaneous combinations, there is a strong theoretical basis for exploring sequential or alternating therapeutic strategies with this compound. The compound's ability to epigenetically reprogram tumor cells could be leveraged to re-sensitize a resistant tumor to a previously effective therapy. Preclinical models have shown that this compound can reverse acquired resistance to agents like PARP inhibitors, suggesting a sequential approach where this compound is introduced upon progression. zenithepigenetics.com
This concept of "epigenetic priming" is a major avenue for future research. The goal is to determine the optimal timing and duration of this compound exposure to induce a vulnerable state that can be exploited by another targeted agent. zenithepigenetics.com This could involve alternating cycles of this compound and another therapy to prevent the emergence of resistance. Future preclinical studies will need to rigorously test these schedules in long-term in vivo models to define optimal sequencing strategies with agents such as other epigenetic modifiers (EZH2, LSD1, or HDAC inhibitors) or standard-of-care therapies. zenithepigenetics.com
Understanding the Role of BRD4 Dependency and Super-Enhancer Modulation in Specific Oncogenic Contexts
Many cancers are highly dependent on the continuous, high-level expression of specific oncogenes. This expression is often driven by super-enhancers (SEs), which are large clusters of enhancer elements that recruit high densities of transcription factors and co-activators, including BRD4. zacks.com These SEs create a state of "transcriptional addiction," making the cancer cells exquisitely sensitive to the disruption of SE function.
This compound's mechanism is intrinsically linked to the modulation of these super-enhancers. By displacing BRD4 from chromatin, it preferentially disrupts SE-driven transcription, leading to the collapse of oncogenic gene expression programs. zacks.com A prime example is the role of this compound in blocking the E2F1-activated, AR-repressed lineage plasticity program in prostate cancer, which is driven by such epigenetic structures. rogelcancercenter.orgbiospace.com Future research will focus on identifying the key SE-driven oncogenes in different cancer types and confirming that sensitivity to this compound is a direct result of BRD4 dependency at these critical regulatory regions.
Detailed Mechanistic Insights into Immune System Priming and Tumor Recognition
A growing body of preclinical evidence indicates that this compound has significant immunomodulatory effects that can prime the immune system for a more effective anti-tumor response. researchgate.net The compound has been shown to target multiple pathways that tumors use to evade immune surveillance. zenithepigenetics.comresearchgate.net
Mechanistically, this compound downregulates the expression of immune checkpoint proteins like PD-L1 and B7H3 on tumor cells and TIM3 on T cells. zenithepigenetics.comresearchgate.netzenithepigenetics.com It also inhibits immune-suppressive factors and cells within the tumor microenvironment, including regulatory T cells (Tregs) and suppressive cytokines like IL-10 and CCL2. zenithepigenetics.comresearchgate.net Concurrently, this compound can increase tumor immunogenicity by upregulating the expression of antigens like MICA, which promotes recognition by NK cells, and calreticulin, a marker of immunogenic cell death that facilitates dendritic cell phagocytosis. zenithepigenetics.com In syngeneic mouse models, these effects translate to an increase in activated, tumor-infiltrating CD8+ T cells and enhanced efficacy when combined with anti-PD1 therapy. zenithepigenetics.comresearchgate.net
| Immune Component | Effect of this compound | Mechanistic Insight | Source |
| Tumor Cells | ↓ PD-L1, B7H3 expression↑ MICA, Calreticulin expression | Reduces immune suppressionIncreases recognition by NK cells and phagocytosis | zenithepigenetics.comresearchgate.net |
| T Cells | ↓ Checkpoint receptors (e.g., TIM3)↓ Treg differentiation/function↑ Infiltration of activated CD8+ T cells | Reduces T cell exhaustionDecreases immune suppressionEnhances cytotoxic anti-tumor response | zenithepigenetics.comresearchgate.netzenithepigenetics.com |
| Tumor Microenvironment | ↓ Suppressive cytokines (IL-10, CCL2)↓ Angiogenic factor (VegF) | Reduces suppressive signalingInhibits tumor vascularization | zenithepigenetics.comresearchgate.net |
Q & A
Q. What are the primary mechanisms through which ZEN-3694 exerts its anti-tumor effects in ER+ breast cancer models?
this compound inhibits BET proteins, disrupting their interaction with acetylated histones and suppressing oncogenic transcriptional programs. Key mechanisms include:
- Downregulation of MYC, ESR1, and cell cycle regulators (CDK4/6, cyclin D1) via RNA-seq analysis .
- Inhibition of pro-tumorigenic pathways (STAT3, IL-7/IL-8 signaling, estrogen-dependent signaling) identified through Ingenuity Pathway Analysis (IPA) .
- Reversal of CDK4/6 inhibitor (CDK4/6i) resistance by restoring phospho-Rb levels and reducing CDK6 overexpression .
Q. What experimental models are commonly used to evaluate this compound's efficacy in reversing CDK4/6 inhibitor resistance?
- Cell lines : Parental (WT-MCF-7) vs. CDK4/6i-resistant (PALBO-R, ABEMA-R) ER+ breast cancer cells. Resistant lines show upregulated CDK6, cyclin D1, and altered Rb phosphorylation .
- Assays :
- Proliferation inhibition measured via viability assays (e.g., IC50 calculations) .
- Apoptosis quantified using Annexin-V/PI flow cytometry, with combination treatments (e.g., this compound + abemaciclib) inducing ~50–60% apoptosis in resistant lines .
Q. How does this compound modulate epigenetic regulation in prostate cancer models?
- In castration-resistant prostate cancer (CRPC), this compound suppresses AR signaling and glucocorticoid receptor (GR) upregulation, a resistance mechanism to enzalutamide.
- Preclinical models (e.g., 22Rv1 xenografts) show dose-dependent inhibition of PSA and MYC expression .
- Synergy with enzalutamide is validated using RNA-seq and chromatin immunoprecipitation (ChIP) to assess AR target gene suppression .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's efficacy between in vitro and in vivo models?
- Comparative analysis : Validate in vitro findings (e.g., IC50 values) in xenograft models, focusing on pharmacodynamic markers like MYC or HEXIM1 .
- AI-guided dosing : Platforms like CURATE.AI optimize dynamic dosing of this compound with enzalutamide, balancing efficacy and toxicity in metastatic CRPC patients .
- Translational biomarkers : Use circulating tumor DNA (ctDNA) or RNA-seq from patient blood to correlate target engagement with clinical response .
Q. What methodologies are recommended for analyzing synergistic effects of this compound with CDK4/6 inhibitors?
- Combination Index (CI) : Calculate synergy using the Chou-Talalay method (CI < 1 indicates synergy). For example, this compound + abemaciclib shows CI = 0.07–0.36 in resistant MCF-7 lines .
- Pathway enrichment : Apply IPA to RNA-seq data to identify inhibited pathways (e.g., IL-7 signaling, EMT) and validate via qPCR for genes like CDK6 or BCL2 .
- Functional validation : Use siRNA knockdown of resistance markers (e.g., CDK6) to confirm mechanistic contributions .
Q. How can this compound's role in synthetic lethality with PARP inhibitors be experimentally validated?
- BRCA wild-type models : Test this compound + talazoparib in TNBC or ovarian cancer lines lacking BRCA mutations. Measure DNA repair gene suppression (e.g., BRCA1, RAD51) via RNA-seq .
- Clonogenic assays : Quantify reduced survival in combination-treated cells vs. monotherapy .
- Biomarker stratification : Use HRD (homologous recombination deficiency) scores or MYC amplification status to predict response .
Methodological Considerations Table
Contradiction Analysis and Mitigation
- In vitro vs. in vivo efficacy : While this compound shows potent MYC suppression in cell lines, xenograft models may require higher doses due to pharmacokinetic variability. Mitigate by using PK/PD modeling .
- Pathway crosstalk : this compound inhibits both pro-tumorigenic (STAT3) and immune-suppressive (PD-L1) pathways. Use single-cell RNA-seq to dissect context-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
